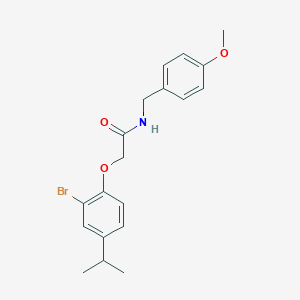
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors, which have shown promise in the treatment of various cancers.
作用機序
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide works by selectively inhibiting the activity of the EGFR, a protein that is overexpressed in many types of cancer cells. By inhibiting the activity of this protein, 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the treatment of infectious diseases.
実験室実験の利点と制限
One of the main advantages of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its selectivity for the EGFR, which means that it can target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer treatment, as it can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, one limitation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its relatively short half-life, which means that it may need to be administered frequently to maintain its therapeutic effects.
将来の方向性
There are several potential future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide. One area of interest is the development of more potent and selective EGFR inhibitors, which could improve the effectiveness of cancer treatment. Another area of interest is the investigation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide's potential applications in the treatment of infectious diseases, such as bacterial and viral infections. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, which could lead to the development of new therapeutic applications.
合成法
The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 4-methoxybenzyl chloride in the presence of cesium carbonate to form the benzyl ether. The final step involves the reaction of the benzyl ether with acetic anhydride and triethylamine to form 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide.
科学的研究の応用
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
特性
分子式 |
C19H22BrNO3 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
2-(2-bromo-4-propan-2-ylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H22BrNO3/c1-13(2)15-6-9-18(17(20)10-15)24-12-19(22)21-11-14-4-7-16(23-3)8-5-14/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
InChIキー |
NLBJVQSQYMIUFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
正規SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296595.png)
![(6Z)-3-phenyl-6-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296597.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296601.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B296609.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B296615.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B296617.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B296618.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B296619.png)